FC1=CC=C(C=C1)/N=C/C2=CC=CC=C2O . The InChI code for this compound is 1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H/b15-9+ .
The molecular structure of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- has been extensively studied using techniques like X-ray diffraction and computational methods such as Density Functional Theory (DFT) [, ].
Key Structural Features:* E Configuration: The molecule generally adopts an E configuration around the central C=N bond, meaning the phenyl rings are on opposite sides of the double bond [].* Intramolecular Hydrogen Bond: A strong intramolecular O–H···N hydrogen bond exists between the phenolic hydroxyl group and the imine nitrogen, influencing the molecule's stability and conformation [, ].
Theoretical Studies:DFT calculations have been employed to optimize the geometry of the molecule, determine its electronic structure, and analyze its molecular orbitals, providing insights into its reactivity and properties [].
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is an organic compound with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol. This compound is classified as a Schiff base, which is formed through the condensation reaction of salicylaldehyde and an amine. Its structure features a phenolic group and an imino linkage, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- typically involves the condensation reaction between 4-fluoroaniline and salicylaldehyde. This reaction can be carried out in a methanolic medium at room temperature, leading to the formation of the Schiff base through the elimination of water. The reaction can be represented as follows:
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- can participate in various chemical reactions due to its functional groups. Notably, it can undergo:
The mechanism of action for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- primarily relates to its biological activity. Studies suggest that Schiff bases like this compound may exhibit antibacterial properties through mechanisms involving:
Quantitative data on its antibacterial efficacy can be obtained through in vitro assays against various bacterial strains .
Data on thermal stability and degradation patterns can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing insights into its thermal behavior .
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- has several scientific uses:
Oxidative polycondensation is a critical pathway for converting monomeric Schiff bases like Phenol, 2-[[(4-fluorophenyl)imino]methyl]- into conjugated oligomers. This process initiates through the alkaline-mediated deprotonation of the phenolic hydroxyl group, generating a phenoxy radical. Subsequent ortho- and para-directed coupling of these radicals forms C–C or C–O linkages, extending conjugation and yielding oligomeric chains [4]. The mechanism progresses in three stages:
Oligomers derived from this process exhibit enhanced thermal stability (decomposition >300°C) and tunable semiconductive properties. Post-doping with iodine elevates conductivity by 10³-fold due to charge-transfer complex formation, confirming extended π-delocalization in oligomers [4].
Table 1: Oligomer Characteristics from Oxidative Polycondensation
| Property | Monomer | Oligomer (P-2-MPIMP) |
|---|---|---|
| Average chain length | 1 | 8–12 units |
| Decomposition onset | 180°C | 310°C |
| Conductivity (doped) | Insulator | 10⁻³–10⁻⁴ S/cm |
The choice of oxidant profoundly impacts oligomer yield and molecular weight. Systematic comparisons reveal sodium hypochlorite (NaOCl) as the most efficient oxidant, achieving 74% yield under optimized conditions (25°C, 0.5M NaOH, 8 hours). In contrast, air oxygen and hydrogen peroxide (H₂O₂) deliver markedly lower yields of 20% and 33%, respectively [4].
NaOCl’s superiority stems from its:
Conversely, air oxygen suffers from slow diffusion kinetics and mass transfer limitations, while H₂O₂ decomposes competitively in alkaline media, reducing effective concentration. Molecular weight distributions (SEC) confirm NaOCl-synthesized oligomers exhibit higher average polymerization degrees (n=8–12) than air-oxidized analogs (n=3–5) [4].
Table 2: Oxidant Performance in Polycondensation
| Oxidant | Yield (%) | Reaction Time (h) | Optimal [NaOH] | Mechanistic Role |
|---|---|---|---|---|
| NaOCl | 74 | 8 | 0.5 M | Direct radical generation |
| H₂O₂ | 33 | 24 | 0.5 M | Radical initiation via O₂ release |
| Air O₂ | 20 | 48 | 1.0 M | Slow aerobic oxidation |
Monomer synthesis hinges on solvent-selective Schiff base condensation between 4-fluoroaniline and 4-hydroxybenzaldehyde. Ethanol emerges as the optimal solvent, delivering >85% yield under reflux (3–4 hours), attributed to its:
Kinetic studies show aprotic solvents (DMF, DMSO) retard reaction rates due to stabilization of the hemiaminal intermediate, slowing dehydration. Non-polar solvents (toluene, hexane) depress yields (<30%) by impeding reactant dissolution. Polar protic alternatives (e.g., methanol) perform comparably to ethanol but may necessitate extended reflux (5 hours) [4].
Table 3: Solvent Effects on Condensation Kinetics
| Solvent | Polarity (ε) | Yield (%) | Reflux Time (h) | Key Influence |
|---|---|---|---|---|
| Ethanol | 24.3 | >85 | 3–4 | Optimal polarity/protic balance |
| DMF | 36.7 | 60 | 6 | Hemiaminal stabilization |
| Toluene | 2.4 | 28 | 8 | Poor reactant solubility |
| Methanol | 32.7 | 82 | 5 | Comparable to ethanol |
Alkaline concentration governs both monomer condensation and oxidative polycondensation efficacy. For monomer synthesis, trace base (e.g., pyridine) catalyzes imine formation but elevated [OH⁻] (>0.1M) promotes hydrolysis, diminishing yields. Conversely, oxidative polymerization demands ≥0.5M NaOH to achieve high oligomer yields:
Above 1.0M NaOH, competing Cannizzaro reactions of unreacted aldehyde lower monomer conversion. Optimal conditions balance alkalinity: 0.5M NaOH at 25–40°C sustains phenolate stability without degrading the imine linkage. At this concentration, oligomer yields plateau at 74% for NaOCl-mediated reactions [4].
Table 4: NaOH Concentration Impact on Oligomerization
| [NaOH] (M) | Oligomer Yield (%) | Side Products | Dominant Process |
|---|---|---|---|
| 0.1 | 22 | Negligible | Partial radical initiation |
| 0.5 | 74 | <5% hydrolysis | Optimal radical coupling |
| 1.0 | 68 | 15% Cannizzaro products | Aldehyde disproportionation |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: